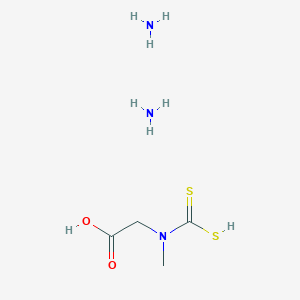

N-(Dithiocarboxy)sarcosine Diammonium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(Dithiocarboxy)sarcosine Diammonium Salt involves specific chemical reactions that result in the formation of this compound. One approach to its synthesis is through the reaction of sarcosine with carbon disulfide and diammonium salts under controlled conditions. Organotin(IV) complexes with N-(Dithiocarboxy) Sarcosine have been synthesized, indicating the versatility of this compound in forming complexes (Hussain et al., 2020).

Molecular Structure Analysis

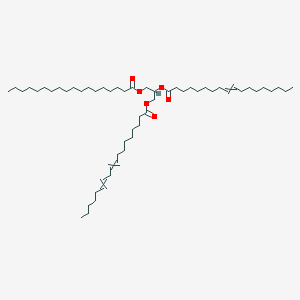

The molecular structure of N-(Dithiocarboxy)sarcosine Diammonium Salt is characterized by its unique dithiocarbamate moiety, which plays a crucial role in its chemical behavior and interactions. The structure has been analyzed using various spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, which confirm the presence of the dithiocarbamate functional group and its coordination with metals in complexes.

Chemical Reactions and Properties

N-(Dithiocarboxy)sarcosine Diammonium Salt participates in a range of chemical reactions, including complexation with metal ions. It forms stable chelates with metals such as mercury(II), copper(II), and cobalt, demonstrating its potential as a ligand in the formation of metal complexes. These reactions are significant for applications in analytical chemistry and environmental monitoring (Ichinoki et al., 2003), (Sakai, 1980).

Wissenschaftliche Forschungsanwendungen

Application in Inorganic Chemistry

- Specific Scientific Field: Inorganic Chemistry .

- Summary of the Application: The compound is used in the study of the reaction of nitric oxide with the iron (III) complex of N-(dithiocarboxy)sarcosine . This reaction is a new type of reductive nitrosylation involving iron (IV) as an intermediate .

- Methods of Application or Experimental Procedures: The reaction of NO with the iron complex of N-(dithiocarboxy)sarcosine was investigated by UV/VIS absorption spectroscopy, HPLC, LC-ESI MS and pulse radiolysis .

- Results or Outcomes: The results of HPLC and LC-ESI MS clearly showed that the reaction products of NO with [FeIII (DTCS)3]3− are [NO–FeII (DTCS)2]2− and a dimer of DTCS in which two DTCS bind through a disulfide bond . The proposed reaction mechanism is a new type of reductive nitrosylation involving iron (IV) as an intermediate .

Application in Organotin Chemistry

- Specific Scientific Field: Organotin Chemistry .

- Summary of the Application: The compound is used in the synthesis of organotin (IV) complexes . These complexes have gained significant attention due to their specific stable stereochemistry and their importance in catalysis, biology, agriculture and as single-source precursors for tin sulfide nanoparticles .

- Methods of Application or Experimental Procedures: The organotin complexes were synthesized by the reaction of equimolar quantities of sarcosine with KOH, CS2 and either R2SnCl2 or R3SnCl in methanol .

- Results or Outcomes: The organotin moieties and ligand units were interconnected with each other alternately in hexameric cyclic arrangement . The complexes were examined for their antioxidant, antimicrobial, antidiabetic, thrombolytic, hemolytic activities .

Application in Nanomedicine

- Specific Scientific Field: Nanomedicine .

- Summary of the Application: The compound is used in the synthesis of polysarcosine (pSar) as a replacement for polyethylene glycol (PEG) in the development of novel nano-medicines .

- Methods of Application or Experimental Procedures: The synthesis involves the use of triethyloxonium tetrafluoroborate in Sar-NCA synthesis with focus on amino acid and chloride impurities to avoid the sublimation of Sar-NCAs .

- Results or Outcomes: The novel technique enables access to monomers with significantly reduced chloride content (<100 ppm) compared to Sar-NCA derived by synthesis or sublimation . The derived monomers enable the controlled-living polymerization in DMF and provide access to pSar polymers with Poisson-like molecular weight distribution within a high range of chain lengths (Xn 25–200) .

Application as a Masking Reagent

- Specific Scientific Field: Analytical Chemistry .

- Summary of the Application: The compound is used as a water soluble masking reagent for soft metal ions . This is particularly useful in analytical chemistry where it is often necessary to selectively precipitate or sequester specific metals.

- Methods of Application or Experimental Procedures: The compound can be added to a solution containing various metal ions. It will selectively bind to certain soft metal ions, effectively ‘masking’ them from further reactions .

- Results or Outcomes: The use of N-(Dithiocarboxy)sarcosine Diammonium Salt as a masking agent can greatly simplify the analysis of complex mixtures of metal ions .

Application as a Spin Trap

- Specific Scientific Field: Physical Chemistry .

- Summary of the Application: The compound is used as a hydrophilic spin trap for use in the study of nitric oxide when bound to Fe2+ . Spin traps are used in spin trapping, a technique for studying short-lived free radicals.

- Methods of Application or Experimental Procedures: The compound is added to a solution containing nitric oxide and Fe2+. It traps the nitric oxide, allowing for its study .

- Results or Outcomes: The use of N-(Dithiocarboxy)sarcosine Diammonium Salt as a spin trap allows for the study of the properties and reactions of nitric oxide when bound to Fe2+ .

Safety And Hazards

The safety data sheet for “N-(Dithiocarboxy)sarcosine Diammonium Salt” advises avoiding contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided, and prolonged or repeated exposure should be avoided. Contaminated clothing should be removed and washed before reuse, and hands should be washed thoroughly after handling .

Eigenschaften

IUPAC Name |

azane;2-[dithiocarboxy(methyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S2.2H3N/c1-5(4(8)9)2-3(6)7;;/h2H2,1H3,(H,6,7)(H,8,9);2*1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZQESGTMHPWNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=S)S.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724541 |

Source

|

| Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine--ammonia (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Dithiocarboxy)sarcosine Diammonium Salt | |

CAS RN |

29664-09-3 |

Source

|

| Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine--ammonia (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

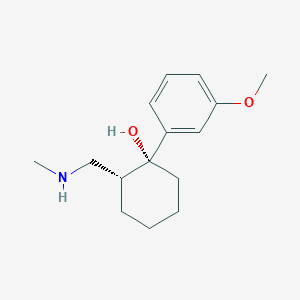

![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)

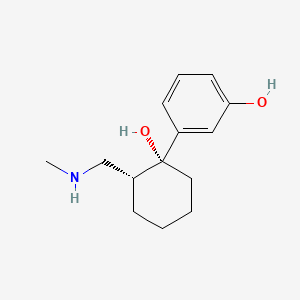

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)

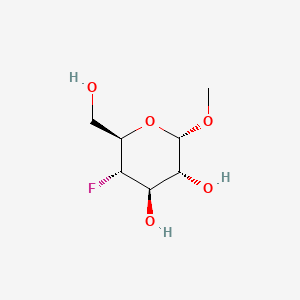

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)